Cell Line-Selective Cytotoxicity: Diacetylavarol Preferentially Targets KB Oral Carcinoma vs. Hepa Hepatoma
Among acylated avarol derivatives synthesized and tested in parallel by Shen et al., diacetylavarol (compound 9) exhibited selective cytotoxicity against the KB human oral epidermoid carcinoma cell line, while the structurally analogous di-p-bromobenzoyl avarol (compound 6) was selectively active against Hepa human hepatoma cells [1]. This cell-line selectivity differentiation among closely related diacyl derivatives is confirmed by a subsequent comprehensive review . Diacetylavarol displayed a marked antitumour activity against KB cells with an IC₅₀ of 1.35 µg/mL . The comparator di-p-bromobenzoyl avarol exhibited an IC₅₀ of 1.30 µg/mL against Hepa cells under the same experimental series .
| Evidence Dimension | In vitro cytotoxicity IC₅₀ (cancer cell line selectivity) |
|---|---|
| Target Compound Data | Diacetylavarol IC₅₀ = 1.35 µg/mL against KB (human oral epidermoid carcinoma) |
| Comparator Or Baseline | Di-p-bromobenzoyl avarol IC₅₀ = 1.30 µg/mL against Hepa (human hepatoma); compounds tested in same series |
| Quantified Difference | Diacetylavarol targets KB cells; di-p-bromobenzoyl avarol targets Hepa cells—qualitatively distinct selectivity despite similar potency range |
| Conditions | Cytotoxicity assay; KB and Hepa cell lines; compounds 1-9 synthesized and tested in parallel (Shen et al. 2003) |
Why This Matters
A researcher requiring KB-cell-directed activity should procure diacetylavarol rather than di-p-bromobenzoyl avarol, as the two diacyl derivatives show non-overlapping cellular selectivity despite being structurally analogous.
- [1] Shen YC, Lu CH, Chakraborty R, Kuo YH. Isolation of sesquiterpenoids from sponge Dysidea avara and chemical modification of avarol as potential antitumor agents. Nat Prod Res. 2003;17(2):83-89. doi:10.1080/1478641031000103650 View Source
